tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H19NO3. It is commonly used as a reagent and intermediate in organic synthesis. The compound is typically a colorless or pale yellow liquid or solid, soluble in common organic solvents such as alcohols and ethers .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with 2,2-dimethyl-3-fluoropyrrolidine-1-carboxylate.
Reaction with tert-Butyl Magnesium Bromide: The starting material reacts with tert-butyl magnesium bromide to form 2,2-dimethyl-3-bromopyrrolidine-1-carboxylate.
Reaction with Dimethylmethyllithium: The intermediate is then reacted with dimethylmethyllithium under basic conditions to yield 2,2-dimethyl-3-methylenepyrrolidine-1-carboxylate.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced under specific conditions to form various derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, Dess-Martin periodinane.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with substituted functional groups.
Mechanism of Action
The mechanism by which tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
tert-Butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a pyrrolidine ring.
tert-Butyl 2-oxopyrrolidine-1-carboxylate: Lacks the dimethyl groups present in tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate.
Uniqueness:
- The presence of the tert-butyl group and the 2,2-dimethyl substitution makes this compound unique in its reactivity and stability compared to similar compounds. These structural features influence its chemical behavior and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(12,4)5/h6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBZLIKTIBTGNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCN1C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-96-7 |
Source
|
Record name | tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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